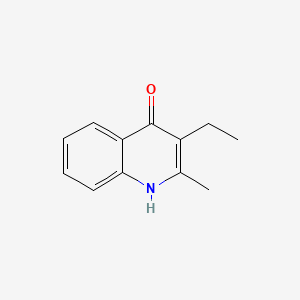

3-Ethyl-2-methylquinolin-4-ol

Description

3-Ethyl-2-methylquinolin-4-ol is a quinoline derivative featuring ethyl and methyl substituents at positions 3 and 2, respectively, and a hydroxyl group at position 4. Quinoline derivatives are widely studied for applications in medicinal chemistry and materials science due to their diverse functionalization and biological activity .

Properties

IUPAC Name |

3-ethyl-2-methyl-1H-quinolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO/c1-3-9-8(2)13-11-7-5-4-6-10(11)12(9)14/h4-7H,3H2,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUDYPKCYYIOUJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(NC2=CC=CC=C2C1=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-2-methylquinolin-4-ol typically involves the cyclization of appropriate precursors. One common method is the Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds. For instance, the reaction of 2-aminobenzaldehyde with ethyl acetoacetate under acidic conditions can yield the desired quinoline derivative.

Industrial Production Methods: Industrial production of 3-Ethyl-2-methylquinolin-4-ol may involve optimized versions of laboratory-scale synthetic routes. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Catalysts and solvents are selected to minimize environmental impact and improve scalability.

Chemical Reactions Analysis

Types of Reactions: 3-Ethyl-2-methylquinolin-4-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group at the 4 position can be oxidized to form a quinone derivative.

Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using appropriate catalysts and solvents.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Tetrahydroquinoline derivatives.

Substitution: Various substituted quinoline derivatives depending on the electrophile used.

Scientific Research Applications

3-Ethyl-2-methylquinolin-4-ol has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.

Biology: It is used in the study of enzyme inhibitors and receptor antagonists.

Industry: It is used in the synthesis of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of 3-Ethyl-2-methylquinolin-4-ol depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. For example, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects and Functional Groups

The position and nature of substituents critically influence the physicochemical and biological properties of quinoline derivatives:

- Electron-Withdrawing vs. Electron-Donating Groups: The acetyl group in 3-acetyl-4-hydroxyquinolin-2-one is electron-withdrawing, increasing the acidity of the hydroxyl group compared to the alkyl-substituted 3-Ethyl-2-methylquinolin-4-ol. This difference impacts solubility (e.g., in polar solvents) and reactivity (e.g., deprotonation or nucleophilic substitution) .

Research Findings and Implications

- 3-Acetyl-4-hydroxyquinolin-2-one’s ability to form Schiff bases suggests utility in coordination chemistry or as a ligand in metal-organic frameworks .

- The amino-methyl group in 3-{[(2-methylbutan-2-yl)amino]methyl}quinolin-2-ol highlights the role of nitrogen-containing substituents in modulating pharmacokinetic properties, such as bioavailability .

- For 3-Ethyl-2-methylquinolin-4-ol, the alkyl groups likely enhance lipid solubility, making it a candidate for antimicrobial or anticancer studies, though further empirical validation is required.

Biological Activity

3-Ethyl-2-methylquinolin-4-ol, a quinoline derivative with the molecular formula C12H13NO, has garnered attention in various fields of biological research due to its potential therapeutic properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in medicinal chemistry, and relevant case studies.

Chemical Structure and Properties

3-Ethyl-2-methylquinolin-4-ol features a quinoline core with ethyl and methyl substituents at the 3 and 2 positions, respectively, and a hydroxyl group at the 4 position. This unique arrangement influences its chemical reactivity and biological activity, enhancing its lipophilicity and interaction with biological targets .

The biological activity of 3-Ethyl-2-methylquinolin-4-ol is attributed to its ability to interact with various molecular targets. Quinoline derivatives are known for their versatile applications in medicinal chemistry, particularly in:

- Enzyme Inhibition : Compounds like 3-Ethyl-2-methylquinolin-4-ol may inhibit specific enzymes involved in disease pathways.

- Receptor Modulation : These compounds can act as antagonists or agonists at various receptors, influencing cellular signaling pathways.

The precise mechanisms often involve binding to active sites of enzymes or receptors, leading to downstream effects that can be beneficial for therapeutic applications .

Biological Activities

Research indicates that 3-Ethyl-2-methylquinolin-4-ol exhibits several biological activities:

- Antimicrobial Activity : Quinoline derivatives have shown promise against various pathogens, including bacteria and fungi.

- Antiparasitic Properties : Studies have demonstrated that related quinoline compounds possess significant antileishmanial activity against Leishmania chagasi, indicating a potential for similar effects in 3-Ethyl-2-methylquinolin-4-ol .

- Anticancer Potential : Preliminary studies suggest that quinoline derivatives may induce apoptosis in cancer cells through various mechanisms.

Antileishmanial Activity

A notable study involved the synthesis and evaluation of novel quinoline derivatives for their antileishmanial properties. Compound 3b (a structural analogue) demonstrated an IC50 value of 3.55 μg/ml against intracellular Leishmania chagasi amastigotes, significantly outperforming standard treatments. The study highlighted ultrastructural damage in promastigotes treated with the compound, indicating its potential as a therapeutic agent .

Antimicrobial Evaluations

In another investigation, derivatives similar to 3-Ethyl-2-methylquinolin-4-ol were evaluated for their antimicrobial efficacy. Results indicated that these compounds could effectively inhibit bacterial growth, suggesting their applicability in developing new antimicrobial agents .

Comparative Analysis with Similar Compounds

To understand the uniqueness of 3-Ethyl-2-methylquinolin-4-ol, a comparison with related compounds is essential:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| Quinoline | Base structure without substituents | Limited biological activity |

| 2-Methylquinolin-4-ol | Lacks ethyl group at position 3 | Moderate activity |

| 3-Ethylquinolin-4-ol | Lacks methyl group at position 2 | Enhanced activity over parent compound |

| 3-Ethyl-2-methylquinolin-4-ol | Unique combination of ethyl and methyl groups | Promising antimicrobial and antiparasitic properties |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.